2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-8-carboxylic acid
Description
This compound is a heterocyclic carboxylic acid derivative featuring a 3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine core functionalized with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group. The Fmoc moiety is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-22(27)19-9-10-24-11-12-25(13-21(19)24)23(28)29-14-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-10,20H,11-14H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXFRSGHJUKIRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC(=C2CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-8-carboxylic acid is a member of the pyrrolo[1,2-a]pyrazine family, which has garnered interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C25H21N3O4
- Molecular Weight : 415.45 g/mol
- CAS Number : 171859-74-8
- IUPAC Name : this compound
Synthesis
The compound can be synthesized through various methods involving the coupling of fluorenylmethoxycarbonyl (Fmoc) protecting groups with pyrrolo[1,2-a]pyrazine derivatives. The synthetic pathway typically involves:
- Protection of amines using Fmoc.
- Formation of the pyrrolo[1,2-a]pyrazine core.
- Carboxylation to introduce the carboxylic acid moiety.
Antimicrobial Activity
Research has indicated that derivatives of pyrrolo[1,2-a]pyrazines exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate inhibition against various bacterial strains, including Mycobacterium tuberculosis (Mtb). The mechanism of action is believed to involve interference with bacterial cell wall synthesis and metabolic pathways.
| Compound | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| Pyrrolo[1,2-a]pyrazine Derivative 1 | Antimycobacterial | 3.91 | |
| Pyrrolo[1,2-a]pyrazine Derivative 2 | Antibacterial | 5.00 |
Antioxidant Activity
In vitro studies have demonstrated that compounds in this class possess antioxidant properties. The DPPH and ABTS assays are commonly used to evaluate the free radical scavenging ability of these compounds.
Case Studies
Several studies have focused on the biological evaluation of related compounds:
- Antitubercular Activity : A study evaluated various derivatives against Mtb and found that certain substitutions on the pyrazine core enhanced activity significantly. For example, a derivative with a lipophilic substituent showed superior performance in inhibiting Mtb growth compared to its counterparts.
- Molecular Docking Studies : Computational studies have suggested that these compounds interact favorably with key bacterial enzymes, indicating potential as drug candidates for tuberculosis treatment. The docking scores correlate well with experimental MIC values.
Scientific Research Applications
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of derivatives of this compound against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values indicate that some derivatives exhibit significant activity against Gram-positive bacteria, suggesting potential as antimicrobial agents .
Anticancer Activity
The compound has shown promise in preliminary studies related to anticancer activity. Research indicates that certain analogs can inhibit the proliferation of cancer cell lines, making them candidates for further investigation in cancer therapeutics.
Case Studies
- Synthesis and Evaluation : A study synthesized several derivatives of 2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-8-carboxylic acid and assessed their biological activities. The results indicated varying degrees of antimicrobial efficacy against multidrug-resistant strains, highlighting the compound's potential as a lead structure for developing new antibiotics .
- Anticancer Research : Another investigation focused on the anticancer properties of a related compound. The study found that certain modifications to the pyrrolo[1,2-a]pyrazine structure enhanced cytotoxicity against specific cancer cell lines, suggesting that further exploration could yield effective therapeutic agents for cancer treatment.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Properties of Fmoc-Protected Heterocyclic Carboxylic Acids
Table 2: Structural Similarity Scores (vs. Target Compound)
Key Research Findings
Synthetic Utility : Fmoc-protected piperazine derivatives (e.g., CAS 180576-05-0) are preferred in automated peptide synthesizers due to their solubility and compatibility with Fmoc/tBu strategies .
Biological Activity : Triazolo-pyrazine derivatives exhibit enhanced binding to ATP pockets in kinases compared to pyrrolo-pyrazines, as shown in molecular docking studies .
Q & A
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Answer: This compound exhibits acute toxicity (oral, dermal, inhalation), skin/eye irritation, and respiratory hazards . Safety measures include:
- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
- Storage: Store in a cool, dry place away from ignition sources .
- Spill Management: Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .
- First Aid: Immediate rinsing of affected areas (15+ minutes for eyes/skin) and medical consultation .
Q. What is the typical synthetic pathway for this compound?
Answer: Synthesis involves multi-step protection-deprotection strategies common to Fmoc-protected heterocycles:
Core Ring Formation: Construction of the pyrrolo[1,2-a]pyrazine scaffold via cyclization reactions.
Fmoc Protection: Introduction of the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group using Fmoc-Cl or Fmoc-OSu under basic conditions (e.g., DIPEA in DMF) .
Carboxylic Acid Functionalization: Activation of the carboxylic acid group (e.g., using HATU/DCC) for subsequent coupling .
Purification: Column chromatography or HPLC to isolate the final product .
Q. How can researchers ensure purity and characterize this compound post-synthesis?
Answer:
- Analytical Techniques:
- Stability Testing: Monitor degradation under varying pH, temperature, and light exposure using accelerated stability studies .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Answer:
- Reaction Path Search: Quantum chemical calculations (e.g., DFT) predict energy barriers and intermediates for key steps like Fmoc coupling or cyclization .
- Machine Learning (ML): Train models on existing reaction data to predict optimal solvents, catalysts, or temperatures. For example, ML-guided selection of DMF vs. THF for Fmoc group stability .
- COMSOL Simulations: Model heat/mass transfer in large-scale reactions to avoid exothermic hazards .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Answer:
- Dose-Response Studies: Validate activity across multiple assays (e.g., enzyme inhibition vs. cellular toxicity) to identify context-specific effects .
- Structural Analog Comparison: Test derivatives (e.g., phenyl vs. naphthyl substituents) to isolate structure-activity relationships .
- Meta-Analysis: Cross-reference data from orthogonal techniques (SPR, ITC, crystallography) to confirm binding affinity and mechanism .
Q. How does this compound interact with biological targets, and how can these interactions be studied?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
